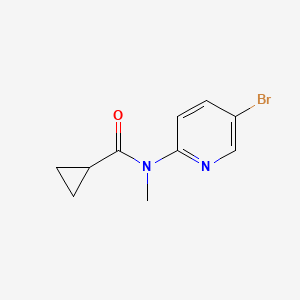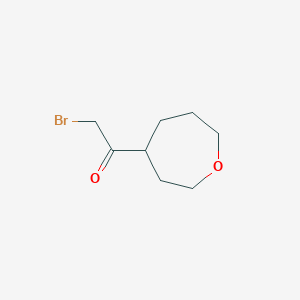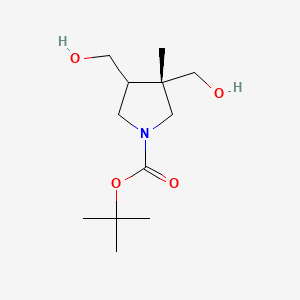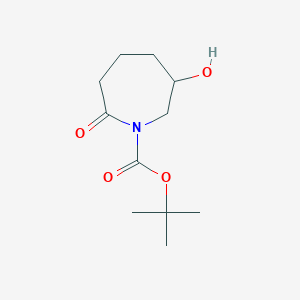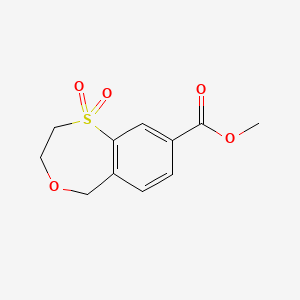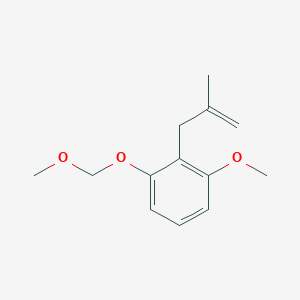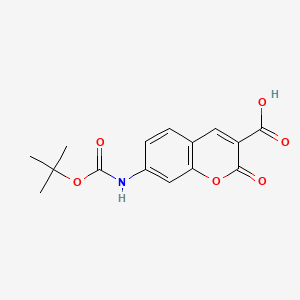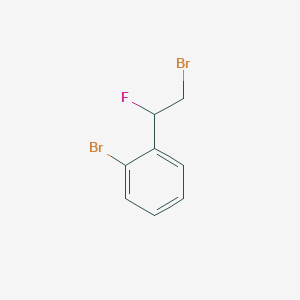
Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate is a versatile compound widely used in organic synthesis. It is known for its unique structure, which includes both bromine and trifluoromethyl groups, making it a valuable building block for various chemical reactions. This compound is particularly significant in the preparation of functionalized α-trifluoromethyl α,β-unsaturated lactones and trifluoromethyl pyrazolinones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of ethyl trifluoropyruvate with bromine. This process is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is often performed in the presence of a base, such as triethylamine, to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Cross-Coupling Reactions: It serves as a precursor for Suzuki–Miyaura cross-coupling reactions with arylboronic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Cyclization Reactions: Often performed under acidic or basic conditions, depending on the desired product.
Cross-Coupling Reactions: Utilizes palladium catalysts and bases like potassium phosphate in solvents such as toluene.
Major Products Formed:
Substitution Reactions: Formation of various substituted derivatives.
Cyclization Reactions: Production of heterocyclic compounds, such as lactones and pyrazolinones.
Cross-Coupling Reactions: Generation of aryl-substituted products.
Applications De Recherche Scientifique
Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These groups facilitate the formation of new bonds and the creation of complex molecular structures. The compound’s reactivity is influenced by its electronic properties, which are modulated by the trifluoromethyl group .
Comparaison Avec Des Composés Similaires
- 3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester
- Ethyl 2,3-dibromopropionate
- Trifluoromethyl-substituted heterocycles
Comparison: Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate stands out due to its unique combination of bromine and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic applications. Compared to similar compounds, it offers enhanced versatility in forming functionalized products and heterocyclic structures .
Propriétés
Numéro CAS |
149597-17-1 |
|---|---|
Formule moléculaire |
C6H5Br2F3O2 |
Poids moléculaire |
325.91 g/mol |
Nom IUPAC |
ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C6H5Br2F3O2/c1-2-13-5(12)3(4(7)8)6(9,10)11/h2H2,1H3 |
Clé InChI |
VJKXYMSGLQPDNI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(Br)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


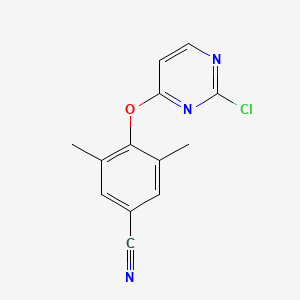
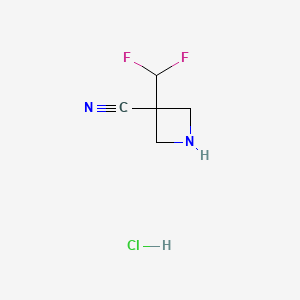
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)

![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)
